7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (7-Iodo-Tic) is a halogenated derivative of the conformationally constrained phenylalanine analogue 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Its molecular formula is C₁₀H₁₀INO₂, with a molecular weight of 305.10 g/mol (calculated by adding iodine’s atomic mass to Tic’s base molecular weight of 177.20 g/mol ). The compound features an iodine atom at the 7-position of the tetrahydroisoquinoline core, which introduces steric bulk and distinct electronic properties. It is synthesized via a modified Sandmeyer reaction from amino-Tic precursors, achieving a yield of 75% .
Structure
3D Structure
Properties
IUPAC Name |
7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZFAMZOWPTFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725081 | |
| Record name | 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-13-0 | |
| Record name | 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring high yield and purity while maintaining cost-effectiveness and safety standards.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Medicinal Chemistry
7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has garnered attention in medicinal chemistry for its potential therapeutic properties. It has been investigated as a lead compound for developing drugs targeting various diseases, including:
- Cancer : Research has shown that this compound can serve as a radiotracer for imaging prostate cancer. Studies demonstrated its accumulation in tumor tissues, indicating potential as a diagnostic tool in oncology .
- Antiviral Activity : Related compounds have exhibited activity against the hepatitis C virus (HCV), particularly through inhibition of the NS3 protease. This suggests that this compound may share similar properties .
Chemical Synthesis
In synthetic organic chemistry, this compound is utilized as a precursor for creating various derivatives. Its ability to undergo substitution reactions allows chemists to modify its structure to enhance biological activity or create novel compounds. Common reactions include:
- Substitution Reactions : The iodine atom can be replaced by other functional groups.
- Oxidation and Reduction : These reactions can yield different derivatives with potentially enhanced properties .
Biological Research
The compound's interactions with biomolecules are under investigation to understand its pharmacokinetics and pharmacodynamics. Preliminary studies suggest that it interacts with specific molecular targets such as enzymes and receptors, potentially modulating their activity . This area of research is crucial for elucidating the therapeutic potential and safety profile of the compound.
Imaging Agent Development
The compound's potential as an imaging agent has been highlighted in studies evaluating its effectiveness in detecting prostate cancer using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). In vivo studies showed high accumulation in tumor tissues compared to surrounding organs, supporting its use in diagnostic imaging .
Table 1: Comparison with Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Lacks iodine | Less reactive; used in basic research |
| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Contains hydroxyl groups | Different chemical properties; explored for neuroprotective effects |
The presence of the iodine atom in this compound enhances its reactivity compared to its analogs. This unique feature allows it to participate in specific reactions that are not possible with other similar compounds.
Mechanism of Action
The exact mechanism of action of 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not fully understood. it is known to interact with specific molecular targets, such as enzymes and receptors, potentially modulating their activity. For example, it has been studied as an inhibitor of certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
(a) Electronic and Steric Effects
- Its weak electron-withdrawing effect (Pauling electronegativity: 2.66) minimally perturbs the aromatic system compared to nitro groups .
- 7-Nitro-Tic: The nitro group (NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering binding affinity in peptide receptors. It serves as a precursor for amino- and iodo-Tic derivatives .
- L-7-Hydroxy-Tic : The hydroxyl group (OH) provides hydrogen-bonding capacity , improving solubility in polar solvents and enabling interactions with hydrophilic binding pockets .
- 7-Fluoro-Tic : Fluorine’s high electronegativity (3.98) and small size modulate electronic properties without steric bulk, making it suitable for probing subtle receptor interactions .
Research Findings and Trends
Substituent Position Matters : 7-substituted Tic derivatives generally exhibit higher receptor selectivity than 6-substituted analogues due to reduced steric clash in binding pockets .
Heavy Atom Utility : 7-Iodo-Tic’s iodine atom facilitates crystallographic studies of peptide-receptor complexes, as seen in opioid receptor research .
Biological Activity : Hydroxy- and methoxy-Tic derivatives show promise in antioxidant applications (e.g., MDTI in fish oil stabilization ), while iodo-Tic remains underexplored in this context.
Biological Activity
7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an organic compound belonging to the class of tetrahydroisoquinolines. Its unique structure includes an iodine atom at the 7th position and a carboxylic acid group at the 3rd position, which contributes to its potential biological activities and interactions with various biomolecules. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activity and potential therapeutic applications.
The exact mechanism of action for this compound is not fully elucidated; however, it is known to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, indicating a potential role in various biochemical pathways. For example, studies have shown that compounds in this class may act as inhibitors for certain enzymes involved in metabolic processes.
Therapeutic Applications
Research has highlighted several therapeutic applications of this compound:
- Cancer Research : The compound has been investigated as a radiotracer for imaging prostate cancer. One study demonstrated its accumulation in tumor tissues, suggesting its potential as a diagnostic tool in oncology .
- Antiviral Activity : There is evidence that related compounds exhibit activity against the hepatitis C virus (HCV), particularly through inhibition of the NS3 protease. This suggests that this compound may share similar properties .
Comparative Biological Activity
The biological activity of this compound can be contrasted with other related compounds:
Imaging Agent for Prostate Cancer
A significant study evaluated the potential of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent for prostate cancer. In vivo experiments demonstrated high accumulation in tumor tissues compared to surrounding organs. The compound showed a tumor-to-background ratio that supports its use in diagnostic imaging .
Antiviral Properties
Another research effort focused on the antiviral properties of tetrahydroisoquinoline derivatives against HCV. The findings indicated that specific structural modifications could enhance binding affinity to viral proteases. For instance, macrocyclic analogs derived from this scaffold exhibited significantly improved inhibitory potency compared to linear counterparts .
Q & A
Q. What are the established synthetic routes for 7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can researchers optimize yield and purity?
The synthesis typically involves functionalizing the isoquinoline core via iodination at the 7-position. A general procedure (e.g., adapted from ) includes:
Core Preparation : Start with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Iodination : Use iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions (e.g., 0–5°C, inert atmosphere) to minimize side reactions.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for isolation.
Key optimization parameters:
- Reaction time : Shorter times reduce decomposition (monitor via TLC).
- Catalyst selection : Lewis acids like FeCl₃ may enhance regioselectivity.
- Yield : Reported yields range from 60–78% for analogous iodinated tetrahydroisoquinolines .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should researchers interpret key data?
Essential techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.1–7.3 ppm, split due to iodine’s inductive effect) and the carboxylic acid proton (δ ~12–14 ppm, broad).
- ¹³C NMR : The iodine substituent deshields adjacent carbons (e.g., C7 at δ ~95 ppm, C8 at δ ~125 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₉INO₂ requires m/z 302.9702 [M+H]⁺) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Q. How can researchers assess the biological activity of this compound in preclinical models?
Standard protocols (adapted from ):
Antiproliferative Assays :
- Use colorectal cancer cell lines (e.g., HCT-116) or murine models (e.g., dimethylhydrazine-induced tumors).
- Dose range: 1–100 µM, with 5-fluorouracil as a positive control.
- Metrics: IC₅₀ values, apoptosis markers (caspase-3 activation).
Receptor Binding Studies :
- Target opioid receptors via competitive binding assays (³H-naloxone displacement).
- Use HEK-293 cells expressing μ-opioid receptors; analyze Ki values .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s stereochemical and receptor-binding properties compared to non-halogenated analogs?
- Stereochemical Effects : The bulky iodine atom at C7 restricts rotational freedom, stabilizing specific conformations. Computational modeling (e.g., DFT) can predict preferred binding poses to receptors like opioid subtypes .
- Receptor Affinity : Iodine’s electron-withdrawing nature enhances hydrogen bonding with receptor residues (e.g., Tyr148 in μ-opioid receptors). Compare with fluoro or trifluoromethyl analogs (see for structural analogs) .
Q. What strategies resolve contradictions in biological activity data across different studies?
Common discrepancies arise from:
- Model Variability : Tumor cell lines (e.g., HCT-116 vs. SW480) may express differing receptor profiles. Validate targets via siRNA knockdown or CRISPR editing.
- Concentration-Dependent Effects : Biphasic responses (e.g., pro-apoptotic at 10 µM vs. cytotoxic at 50 µM) require dose-response curves with ≥6 data points .
- Analytical Interference : Iodine’s autofluorescence may skew high-throughput screening results. Use LC-MS/MS for validation .
Q. How can researchers design hydrolysis-resistant analogs for mitochondrial activity studies?
Methodology (adapted from ):
Structural Modifications :
- Replace labile ester groups with amides (e.g., conjugate to oleoyl chloride).
- Introduce steric hindrance near the carboxylic acid (e.g., methyl groups at C1).
Stability Testing :
- Incubate analogs in simulated physiological buffers (pH 7.4, 37°C) for 24–72 hours.
- Monitor degradation via HPLC and compare to parent compound.
Mitochondrial Assays :
- Use Seahorse XF Analyzer to measure oxygen consumption rate (OCR) in treated cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
